(4-Fluoro-benzylidene)-carbamic acid cyclohexyl ester
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Overview
Description
(4-Fluoro-benzylidene)-carbamic acid cyclohexyl ester is an organic compound that features a fluorinated benzylidene group attached to a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzylidene)-carbamic acid cyclohexyl ester typically involves the reaction of 4-fluorobenzaldehyde with cyclohexyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzylidene)-carbamic acid cyclohexyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-benzylidene)-carbamic acid cyclohexyl ester is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce fluorinated benzylidene groups into target compounds.
Biology
In biological research, this compound can be used as a probe to study the effects of fluorinated benzylidene groups on biological systems. It can also be used in the development of new pharmaceuticals and agrochemicals.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties make it a valuable candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzylidene)-carbamic acid cyclohexyl ester involves its interaction with specific molecular targets and pathways. The fluorinated benzylidene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-benzylidene)-carbamic acid methyl ester
- (4-Fluoro-benzylidene)-carbamic acid ethyl ester
- (4-Fluoro-benzylidene)-carbamic acid propyl ester
Uniqueness
Compared to similar compounds, (4-Fluoro-benzylidene)-carbamic acid cyclohexyl ester exhibits unique properties due to the presence of the cyclohexyl ester group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other fluorinated benzylidene carbamates.
Properties
Molecular Formula |
C14H16FNO2 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
cyclohexyl N-[(4-fluorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C14H16FNO2/c15-12-8-6-11(7-9-12)10-16-14(17)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2 |
InChI Key |
IZMKIOAGSXZAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)N=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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